Sulfur yttrium oxide

Description

Properties

CAS No. |

11099-13-1 |

|---|---|

Molecular Formula |

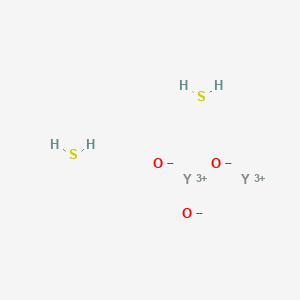

H4O3S2Y2 |

Molecular Weight |

293.98 g/mol |

IUPAC Name |

oxygen(2-);sulfane;yttrium(3+) |

InChI |

InChI=1S/3O.2H2S.2Y/h;;;2*1H2;;/q3*-2;;;2*+3 |

InChI Key |

IDBALYOVRPIEAM-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |

Canonical SMILES |

[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |

Other CAS No. |

11099-13-1 |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Yttrium Oxysulfide Materials

High-Temperature Solid-State Reaction Techniques for Y₂O₂S

The high-temperature solid-state reaction is a conventional and widely used method for the industrial production of yttrium oxysulfide powders. This technique involves the intimate mixing of precursors, typically yttrium oxide (Y₂O₃) and a sulfur source, followed by calcination at elevated temperatures. A reducing atmosphere is often required to facilitate the reaction and prevent the oxidation of the sulfide (B99878).

The quality and properties of the resulting Y₂O₂S are highly dependent on several reaction parameters. Optimization of these parameters is critical for achieving the desired material characteristics. Key parameters include the reaction temperature, holding time, and the composition of the furnace atmosphere. The precise control of these factors allows for the tailoring of particle size, crystallinity, and luminescence properties.

Interactive Table:

Table 1: Effect of Reaction Parameters on Y₂O₂S Properties| Parameter | Value | Observation |

|---|---|---|

| Reaction Temperature | 900 °C | Incomplete reaction, presence of unreacted Y₂O₃. |

| 1100 °C | Formation of single-phase Y₂O₂S with improved crystallinity. | |

| 1300 °C | Increased particle size and enhanced luminescence intensity. | |

| Holding Time | 1 hour | Insufficient for complete reaction, resulting in a mixed-phase product. |

| 3 hours | Well-crystallized Y₂O₂S with uniform morphology. | |

| 5 hours | Further grain growth observed, potentially leading to luminescence quenching. | |

| Atmosphere | Air | Oxidation of sulfide, preventing the formation of Y₂O₂S. |

| Inert (e.g., N₂) | Promotes the formation of Y₂O₂S, but may require a reducing agent. |

The use of flux additives in solid-state reactions can significantly influence the crystallization process of Y₂O₂S. Fluxes are low-melting-point inorganic compounds that act as a solvent at high temperatures, facilitating the diffusion of reactants and promoting crystal growth at lower temperatures than would otherwise be required. Common fluxes include alkali metal carbonates and phosphates. The addition of a suitable flux can lead to larger, more uniform crystals with improved luminescence properties.

Interactive Table:

Table 2: Influence of Different Flux Additives on Y₂O₂S Synthesis| Flux Additive | Melting Point (°C) | Effect on Y₂O₂S Crystallization |

|---|---|---|

| Sodium Carbonate (Na₂CO₃) | 851 | Promotes the formation of well-faceted, larger Y₂O₂S crystals at around 1000 °C. |

| Potassium Carbonate (K₂CO₃) | 891 | Acts as an effective flux, leading to a significant increase in particle size and crystallinity. ereztech.comfishersci.fiwikipedia.orgfishersci.ptamericanelements.com |

| Lithium Carbonate (Li₂CO₃) | 723 | Can lower the synthesis temperature and improve the homogeneity of the final product. fishersci.sewikipedia.orgamericanelements.comereztech.com |

| Sodium Phosphate (B84403) (Na₃PO₄) | 1583 | Can act as both a flux and a source of phosphate for co-doping, influencing the luminescent properties. |

Optimization of Reaction Parameters in Y2O2S Synthesis

Solution-Based Routes for Y₂O₂S Material Fabrication

Solution-based synthesis methods offer several advantages over traditional solid-state reactions, including better control over particle size and morphology, lower synthesis temperatures, and improved homogeneity of the final product. These methods involve the precipitation of a precursor material from a solution, followed by a thermal treatment to obtain the desired Y₂O₂S phase.

Homogeneous precipitation is a technique where the precipitating agent is generated in-situ through a chemical reaction, leading to a slow and uniform increase in its concentration throughout the solution. This results in the formation of highly uniform and well-dispersed precursor particles. For Y₂O₂S synthesis, a common approach involves dissolving a yttrium salt, such as yttrium(III) nitrate (B79036) hexahydrate, in a solvent and then slowly generating a precipitating agent, like sulfide ions from the decomposition of thioacetamide (B46855), to form a yttrium-containing precursor. This precursor is then calcined to yield Y₂O₂S. fishersci.nowikipedia.orgthegoodscentscompany.comfishersci.comereztech.com

Research Finding: In a typical synthesis, an aqueous solution of yttrium nitrate and thioacetamide is heated, causing the slow hydrolysis of thioacetamide to generate hydrogen sulfide. wikipedia.orgfishersci.cafishersci.cainvivochem.com This leads to the uniform precipitation of a yttrium hydroxysulfide precursor. Subsequent calcination of this precursor at temperatures around 900 °C in an inert atmosphere results in the formation of phase-pure Y₂O₂S with a fine particle size.

Hydrothermal synthesis is a versatile method for preparing a wide range of nanomaterials. The process involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. This technique allows for precise control over the size, shape, and crystallinity of the resulting nanostructures. For Y₂O₂S, hydrothermal methods typically involve the reaction of a yttrium salt and a sulfur source in water at temperatures ranging from 150 to 250 °C.

Research Finding: Researchers have successfully synthesized Y₂O₂S nanorods and nanowires using a hydrothermal method. In one study, yttrium nitrate and thioacetamide were used as precursors in an aqueous solution. By controlling the reaction time and temperature (e.g., 200 °C for 24 hours), they were able to produce single-crystalline Y₂O₂S nanowires with diameters of 20-50 nm and lengths of several micrometers.

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes non-aqueous solvents, such as ethylene (B1197577) glycol or ethanol. wikipedia.orgfishersci.iewikipedia.orgindiamart.comuni.lunih.govnih.gov The use of organic solvents with higher boiling points allows for reactions to be carried out at higher temperatures than in water, which can influence the reaction kinetics and the properties of the final product. Solvothermal methods have been effectively employed to synthesize nano-sized Y₂O₂S particles with controlled morphology.

Research Finding: A solvothermal approach using ethylene glycol as the solvent has been reported for the synthesis of Y₂O₂S nanoparticles. Yttrium nitrate and thioacetamide were dissolved in ethylene glycol and heated in an autoclave at 200 °C for several hours. This process yielded uniform, quasi-spherical Y₂O₂S nanoparticles with an average diameter of around 50 nm. The use of ethylene glycol as a solvent and a capping agent helped to control the particle size and prevent agglomeration.

Emulsion Liquid Membrane Systems in Y₂O₂S Nanoparticle Preparation

Emulsion Liquid Membrane (ELM) systems offer a sophisticated method for the preparation of yttrium oxysulfide nanoparticles. This technique utilizes a water-in-oil-in-water (W/O/W) double emulsion to create precursor oxalate (B1200264) particles. nih.govnih.gov The general process involves the extraction of yttrium, along with any dopant ions like ytterbium (Yb) and erbium (Er), from the external aqueous phase into the internal aqueous phase of the emulsion. researchgate.net This is facilitated by a surfactant and a cation carrier within the oil phase. researchgate.net

The entrapped ions then precipitate as oxalate precursors within the nano-sized aqueous droplets of the emulsion. These precursor particles are subsequently converted into yttrium oxysulfide nanoparticles through a solid-gas reaction. nih.gov This method has been successfully used to produce Y₂O₂S:Yb,Er nanoparticles that are primarily smaller than 50 nm in diameter. nih.gov The ELM technique provides a pathway to synthesize nanoparticles with potential applications as luminescent reporters in various assays. nih.govsemanticscholar.org

Gas-Phase and Gas-Assisted Methods for Y₂O₂S Compound Formation

Gas-phase and gas-assisted reactions are prominent methods for synthesizing yttrium oxysulfide, often involving the sulfurization of a yttrium-containing precursor.

Sulfurization Techniques Utilizing CS₂ Atmosphere for Y₂O₂S

The use of a carbon disulfide (CS₂) atmosphere is a common and effective method for the sulfurization of yttrium oxide (Y₂O₃) precursors to form Y₂O₂S. tandfonline.comrsc.org In this process, the precursor, which can be in various forms such as hollow microspheres or nanostructures, is calcined in the presence of CS₂ gas. tandfonline.comnih.gov For instance, Y₂O₃:Eu³⁺ hollow microspheres have been used as precursors, which are then treated in a CS₂ atmosphere to yield Y₂O₂S:Eu³⁺, Mg²⁺, Ti⁴⁺ hollow microspheres. tandfonline.comnih.gov

The sulfurization process typically involves heating the precursor material in a sealed crucible containing a source of CS₂. tandfonline.com In some variations, sulfur powder is preheated with graphite (B72142) to form CS₂, which is then absorbed into the porous graphite layer before the precursor is introduced and calcined at high temperatures, such as 1100 °C. tandfonline.com This technique has been shown to produce pure-phase Y₂O₂S while preserving the morphology of the precursor. nih.gov The high activity of CS₂ as a sulfurizing agent allows for the formation of Y₂O₂S at lower temperatures compared to methods using hydrogen sulfide (H₂S). rsc.orgrsc.org

Gas Absorption Methods in Y₂O₂S Production

Gas absorption methods represent another route for the production of yttrium oxysulfide. This technique involves the absorption of a sulfur-containing gas by a solid precursor. capes.gov.br A notable example is the synthesis of long afterglow Y₂O₂S phosphors by calcining an oxide mixture in a graphite crucible that has absorbed sulfur. capes.gov.br The absorbed sulfur is released as a gas upon heating, which then reacts with the oxide mixture to form the oxysulfide. capes.gov.br

This method has been utilized to produce single-phase Y₂O₂S and to investigate the effects of dopants on its luminescent properties. capes.gov.br Gas absorption is a key unit operation in the chemical industry, often used for gas purification by scrubbing a gas mixture with a suitable liquid or, in this case, a solid reactant. google.comconscientiabeam.com The process can be carried out in various configurations, including countercurrent columns where a gas mixture and an absorbent move in opposite directions to maximize mass transfer. google.comdoe.gov

Composite-Hydroxide-Mediated Synthesis of Y₂O₂S Architectures

The composite-hydroxide-mediated method is a low-temperature synthesis technique that utilizes a molten eutectic mixture of hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), as a solvent. nih.govnih.gov This approach has been successfully employed to synthesize various one-dimensional (1D) Y₂O₂S nanostructures, including nanobelts and nanorods. nih.govtheiet.org

The process involves the reaction of a yttrium precursor, like yttrium acetate, in the molten hydroxide solvent at temperatures around 200°C. nih.govtheiet.org This initial step typically yields yttrium hydroxide (Y(OH)₃) nanostructures with specific morphologies. nih.govresearchgate.net These hydroxide intermediates are then converted to Y₂O₂S nanostructures. nih.gov The morphology of the final Y₂O₂S product is influenced by reaction parameters such as temperature, reaction time, and the molar ratio of the precursor to the hydroxide ions. theiet.org This method offers advantages such as low synthesis temperature, low pressure, and cost-effectiveness for producing functional nanostructures. theiet.org

Two-Step Synthesis and Colloidal Processing of Y₂O₂S

A two-step synthesis approach is frequently employed to produce high-quality yttrium oxysulfide materials. This method typically involves the synthesis of a precursor material in the first step, followed by a conversion to Y₂O₂S in the second step. cecri.res.in

One variation of this method combines a high-temperature solid-state reaction with subsequent colloidal processing. nih.gov This approach yields highly crystallized Y₂O₂S particles with a narrow size distribution, for example, a mean particle size of 120 ± 34 nm. nih.gov The initial solid-state reaction ensures high crystallinity, while the subsequent colloidal processing, which can include an acid leaching step, improves the dispersibility of the particles in a solvent like ethanol. nih.gov

Another two-step method involves the initial synthesis of Y₂O₃ nanocrystals, for example, through a sol-gel polymer thermolysis method using a urea-formaldehyde resin. cecri.res.incapes.gov.br These oxide nanoparticles then undergo a sulfurization process to form Y₂O₂S nanocrystals, effectively retaining the morphology and size of the parent oxide particles. cecri.res.in This technique has been used to produce Y₂O₂S:Eu³⁺ nanocrystals with sizes in the range of 7–15 nm. cecri.res.incapes.gov.br The development of colloidal synthesis methods has also enabled the production of monodisperse Y₂O₂S nanocrystals in the 20-30 nm size range in colloidal form. ibict.br

Crystallographic and Microstructural Investigations of Yttrium Oxysulfide

Crystal Structure Analysis of Y2O2S

The arrangement of atoms within the yttrium oxysulfide crystal lattice is fundamental to its material properties. Detailed analysis has predominantly identified a hexagonal crystal system, although other models have been explored in theoretical contexts.

Hexagonal Phase Characteristics of Y2O2S

Yttrium oxysulfide (Y2O2S) crystallizes in a hexagonal structure. saip.org.zasaip.org.za More specifically, it belongs to the trigonal space group P-3m1 (space group no. 164), with one formula unit per unit cell. researchgate.net In this structural arrangement, each yttrium ion is coordinated with three sulfur ions and four oxygen ions. researchgate.net This hexagonal phase is consistently identified in powder X-ray diffraction (XRD) investigations of Y2O2S. saip.org.zasaip.org.zaresearchgate.net The local symmetry of the yttrium site within this hexagonal lattice is C3v. researchgate.net This particular crystal structure is a key reason why rare-earth oxysulfides like Y2O2S are considered ideal optical functional materials, valued for their excellent thermal and chemical stability. researchgate.net

Triclinic Unit Cell Modeling in Y2O2S Studies

While the hexagonal phase is the experimentally confirmed and widely accepted structure for Y2O2S, theoretical studies involving related yttrium compounds have explored other crystal symmetries. For instance, in computational studies of cerium-doped yttrium oxide (Y2O3:Ce), a triclinic phase with a P1 space group has been predicted for certain structural isomers. nih.gov Such theoretical modeling is crucial for understanding the effects of dopants and defects on the crystal lattice. However, for pure yttrium oxysulfide, the hexagonal model remains the standard.

Determination of Y2O2S Lattice Parameters

The lattice parameters of the hexagonal Y2O2S crystal structure have been determined through X-ray diffraction analysis. These parameters define the dimensions of the unit cell. While values can vary slightly between different studies and synthesis methods, they are generally consistent.

Interactive Table: Reported Lattice Parameters for Hexagonal Y2O2S

| a (Å) | c (Å) | Source |

|---|---|---|

| 3.78 | 6.59 | researchgate.net |

| 3.81 | 6.59 | nycu.edu.tw |

These values are in close agreement with the data found in standard crystallographic databases, such as the JCPDS (Joint Committee on Powder Diffraction Standards) file no. 24-1424. researchgate.net

Microstructural Engineering of Y2O2S Materials

The controlled synthesis of yttrium oxysulfide allows for the engineering of its microstructure, from single crystals to complex nanostructures. These tailored morphologies are critical for optimizing the material's performance in various applications.

Controlled Growth of Y2O2S Single Crystals

The production of single crystals is essential for fundamental studies of a material's intrinsic properties. Reflectivity spectra of Y2O2S single crystals have been measured, indicating that methods for their growth have been successfully developed. aps.org General techniques such as flux crystal growth are instrumental in preparing single crystals of complex oxide and oxysulfide compositions. rsc.org This method uses a molten salt (flux) as a high-temperature solvent from which the crystal can grow, facilitating the formation of large, high-quality single crystals that are crucial for detailed structural and physical property determination. rsc.org

Synthesis and Characterization of Y2O2S Nanostructures

There has been significant research into the synthesis of one-dimensional (1D) and other Y2O2S nanostructures. theiet.org A variety of morphologies have been successfully created, including nanocrystals, nanosheets, nanobelts, nanotubes, nanorods, and nanowires. researchgate.net

A common approach is the composite-hydroxide-mediated method, which uses molten composite hydroxides as a solvent for chemical reactions at relatively low temperatures (e.g., 200°C). theiet.org Another prevalent technique is the hydrothermal method. researchgate.netorientjchem.org In a typical synthesis, a yttrium precursor like Y(OH)3 nanostructures is used, which is then subjected to a sulfurization process to form Y2O2S. theiet.orgresearchgate.net The morphology of the final Y2O2S nanostructures often retains the shape of the precursor, suggesting a topotactic reaction mechanism. theiet.org

Characterization techniques such as X-ray diffraction (XRD) and selected area electron diffraction (SAED) confirm the high purity and single-crystalline nature of the hexagonal phase in these nanostructures. theiet.org For example, nanorods have been observed with a growth direction along the axis. theiet.org These synthesis methods allow for control over the morphology and size of the nanoparticles by adjusting reaction parameters. nycu.edu.twtheiet.org

Y₂O₂S Nanoparticles and Their Morphology Control

The synthesis of yttrium oxysulfide nanoparticles with controlled morphology is a key area of research. Methods such as hydrothermal and solvothermal synthesis allow for significant control over the final product's size and shape. nih.govinl.gov For instance, single-crystalline Eu³⁺ doped Y₂O₂S nanocrystals have been successfully prepared from yttrium hydroxide (B78521) (Y(OH)₃) precursors created under mild hydrothermal conditions. researchgate.net The morphology of the final Y₂O₂S nanoparticles can be influenced by calcining precursors like rod-like Y(OH)₃, resulting in narrowly distributed nanocrystals with an average size of around 80 nm. researchgate.net

Control over nanoparticle morphology is achieved by carefully managing reaction parameters. inl.gov Factors such as the molar ratio between the inorganic precursor and hydroxyl ions, reaction temperature, and reaction time play a crucial role during the initial nucleation stage, enabling reasonable control over the size and shape of the resulting nanostructures. theiet.orgtheiet.org Synthesis techniques like microwave-assisted urea (B33335) precipitation have also been employed to produce non-aggregated, spherical Y₂O₂S nanocrystals that maintain their monodispersity and shape after calcination. researchgate.net

Table 1: Methods for Y₂O₂S Nanoparticle Synthesis and Morphology Control

| Synthesis Method | Precursor(s) | Key Control Parameters | Resulting Morphology |

|---|---|---|---|

| Hydrothermal Method | Y(OH)₃ nanostructures | Temperature, Time, pH | Nanocrystals, Nanosheets, Nanobelts |

| Thermolysis Method | Rod-like Y(OH)₃, Sulfur powder | Calcination Temperature | Narrowly distributed nanocrystals (~80 nm) |

| Composite-Hydroxide-Mediated | Y(CH₃COO)₃ in molten NaOH/KOH | Molar Ratios, Temperature, Time | Nanocrystals |

| Microwave Assisted Precipitation | Yttrium salts, Urea | Microwave power, Time | Monodisperse spherical nanocrystals |

Y₂O₂S Hollow Microspheres and Nanofibers

More complex morphologies such as hollow microspheres and nanofibers have been fabricated for specific applications. Y₂O₂S hollow microspheres, often doped with activators like Eu³⁺, Mg²⁺, and Ti⁴⁺, have been prepared using a homogeneous precipitation method where monodispersed carbon spheres act as hard templates. researchgate.netnih.gov In this process, a precursor like Y₂O₃ hollow microspheres is first synthesized and then calcined in a carbon disulfide (CS₂) atmosphere to produce the final Y₂O₂S hollow microspheres. nih.gov These particles typically inherit the hollow spherical shape from the precursor, with reported diameters of 350–450 nm and wall thicknesses of approximately 50–80 nm. researchgate.netnih.gov

The fabrication of Y₂O₂S nanofibers is another significant achievement in controlling the material's microstructure. connectedpapers.comutrgv.edu Techniques such as electrospinning are used to create one-dimensional nanofibrous structures. osti.govnih.gov For example, Y₂O₂S:Eu³⁺ hollow nanofibers can be produced through the sulfurization of Y₂O₃:Eu³⁺ hollow nanofibers, demonstrating a template-based approach to achieving this morphology. researchgate.net

Y₂O₂S Nanotubes and One-Dimensional Architectures

One-dimensional (1D) architectures, including nanotubes, nanorods, and nanobelts, have been synthesized, showcasing the versatility of Y₂O₂S fabrication. nso-journal.org A common strategy involves synthesizing a Y(OH)₃ precursor with a specific 1D morphology, which is then converted to Y₂O₂S while preserving the original shape. researchgate.netresearchgate.net This topotactic conversion is effective for producing Y₂O₂S:Eu³⁺ nanotubes by calcining Y(OH)₃ nanotube precursors in a CS₂ atmosphere. researchgate.netdntb.gov.ua

A composite-hydroxide-mediated method, using molten hydroxides as a solvent at relatively low temperatures (~200°C), has been successfully used to synthesize 1D Y₂O₂S:Eu³⁺ nanostructures. theiet.orgtheiet.org By controlling the reaction parameters, both nanorods and nanobelts can be selectively grown. theiet.org Transmission electron microscopy (TEM) and selected area electron diffraction (SAED) have confirmed that these nanostructures are single-crystalline with a hexagonal phase and a preferential growth direction. theiet.org

Assessment of Crystallinity and Defect Minimization in Y₂O₂S

The quality of Y₂O₂S crystals is paramount for their performance in various applications. Assessment of crystallinity is typically performed using X-ray diffraction (XRD), which can confirm the formation of the pure hexagonal Y₂O₂S phase. researchgate.netresearchgate.netnih.gov High-resolution transmission electron microscopy (HRTEM) further allows for the direct visualization of the crystal lattice, confirming high crystallinity and the absence of significant structural defects in well-synthesized nanoparticles. acs.org

Minimizing defects during synthesis is crucial. The choice of synthesis method and the control of process parameters are key. For example, in the synthesis of Ce₁-xZrxO₂ nanoparticle sols, a related oxide system, HRTEM measurements have shown that the resulting nanoparticles can be highly crystalline and free of defects. acs.org Raman spectroscopy can also be used to probe for the presence of oxygen vacancies or other lattice defects. acs.org The development of quantitative methods to assess defect content, for instance by comparing experimental gas adsorption isotherms with simulations, provides a pathway to systematically improve material quality by identifying and minimizing defects. nih.gov

Defect Chemistry and Point Defects in Y₂O₂S

The optical and electronic properties of yttrium oxysulfide are profoundly influenced by the presence of intrinsic point defects. First-principles calculations based on density-functional theory have provided significant insights into the types of defects present and their formation energetics. researchgate.netaps.orgcapes.gov.br

Intrinsic Point Defects in Y₂O₂S: Anion Vacancies and Interstitials

Theoretical studies have determined the atomic and electronic structures of intrinsic point defects in Y₂O₂S. The most significant finding is that under practical conditions, the concentrations of anion vacancies (oxygen vacancy, Vₒ; and sulfur vacancy, Vₛ) and anion interstitials (oxygen interstitial, Oᵢ; and sulfur interstitial, Sᵢ) are considerably larger than those of yttrium-related defects (yttrium vacancy, Vᵧ; and yttrium interstitial, Yᵢ). aps.orgcapes.gov.br

These anion defects introduce new energy levels within the band gap of the material. aps.org Specifically, the oxygen vacancy, the sulfur vacancy, and the interstitial sulfur atom are found to induce relatively deep levels in the energy gap. aps.orgcapes.gov.br In contrast, the interstitial oxygen atom induces a shallow acceptor level. aps.orgaps.org These defect-induced levels are believed to be responsible for phenomena such as the broad-band blue luminescence observed in undoped Y₂O₂S. aps.orgaps.org

Energetics of Defect Formation in Y₂O₂S

The energetics of defect formation dictate which defects are most likely to form. First-principles calculations of defect formation energies confirm that anion vacancies and interstitials are more favorable than cation defects. researchgate.netaps.org The formation energy of a defect depends on the atomic chemical potentials and the Fermi level. aps.org Calculations show that interstitial oxygen (Oᵢ) and possibly the sulfur vacancy (Vₛ) are the most abundant intrinsic point defects in Y₂O₂S across a wide range of conditions. aps.org

A notable finding from these energetic studies is the "negative-U" character of the oxygen vacancy (Vₒ) and the interstitial sulfur (Sᵢ). aps.orgcapes.gov.br This means that the intermediate charge states of these defects are thermodynamically unstable at any position of the Fermi level. aps.org For instance, the neutral oxygen vacancy (Vₒ⁰) is less stable than either the doubly positive (Vₒ²⁺) or the neutral state with two trapped electrons, which can be viewed as a different configuration. This behavior is attributed to the formation of covalent bonds around the defects within the otherwise ionic host material. aps.orgcapes.gov.br

Table 2: Summary of Intrinsic Point Defects in Y₂O₂S

| Defect Type | Symbol | Energy Level in Band Gap | Relative Formation Energy | Special Characteristics |

|---|---|---|---|---|

| Oxygen Vacancy | Vₒ | Deep | Low | Negative-U character |

| Sulfur Vacancy | Vₛ | Deep | Low | - |

| Oxygen Interstitial | Oᵢ | Shallow (acceptor) | Low | Most abundant under certain conditions |

| Sulfur Interstitial | Sᵢ | Deep | Low | Negative-U character |

| Yttrium Vacancy | Vᵧ | - | High | Low concentration |

| Yttrium Interstitial | Yᵢ | - | High | Low concentration |

Table of Mentioned Compounds

| Compound Name | PubChem CID |

|---|---|

| Yttrium Oxysulfide (Y₂O₂S) | 159445 |

| Yttrium(III) Oxide (Y₂O₃) | 14813 |

| Yttrium(III) Sulfide (B99878) (Y₂S₃) | 166021 |

| Yttrium Hydroxide (Y(OH)₃) | 159518 |

| Carbon Disulfide (CS₂) | 6348 |

| Yttrium(III) Acetate (Y(CH₃COO)₃) | 16212519 |

| Sodium Hydroxide (NaOH) | 14798 |

| Potassium Hydroxide (KOH) | 14797 |

Role of Point Defects in Y₂O₂S Electronic Structure

The electronic structure of a material dictates its optical and electrical properties. In yttrium oxysulfide, as with many semiconductor and insulator materials, point defects play a crucial role in modifying its electronic landscape. aps.orgaps.org Point defects are imperfections in the crystal lattice at a single atomic site, such as vacancies (a missing atom), interstitials (an extra atom in a non-lattice site), and antisite defects (an atom of one type occupying a site normally for another).

First-principles calculations based on density-functional theory have been employed to investigate the nature and impact of intrinsic point defects in Y₂O₂S. aps.orgaps.orgresearchgate.net These studies have determined the formation energies and electronic levels of various defects, including oxygen vacancies (Vₒ), sulfur vacancies (Vₛ), interstitial oxygen (Oᵢ), and interstitial sulfur (Sᵢ). aps.orgaps.org

The key findings from these theoretical investigations can be summarized as follows:

Anion Vacancies and Interstitials: The concentrations of anion (oxygen and sulfur) vacancies and interstitials are generally higher than those of yttrium vacancies or interstitials under typical conditions. aps.orgaps.orgresearchgate.net

Deep vs. Shallow Levels: Oxygen vacancies, sulfur vacancies, and interstitial sulfur atoms tend to introduce relatively deep energy levels within the band gap of Y₂O₂S. aps.orgaps.orgresearchgate.net In contrast, interstitial oxygen atoms create relatively shallow acceptor levels. aps.orgaps.org These shallow levels can act as hole traps. researchgate.net

Influence on Luminescence: The presence of these defect-induced energy levels is significant. Deep levels can be involved in non-radiative recombination processes, which can quench luminescence. researchgate.net They are also thought to be related to phenomena such as broad-band blue luminescence observed in undoped Y₂O₂S and the persistent phosphorescence seen in europium-doped Y₂O₂S. aps.orgaps.org The fast decay component in the luminescence of some Y₂O₂S phosphors is attributed to shallow trap levels, while deeper traps are responsible for the slower decay behavior. researchgate.net

Negative-U Character: Interestingly, both oxygen vacancies and interstitial sulfur have been found to exhibit a "negative-U" character. aps.orgaps.orgresearchgate.net This means that a defect with two captured electrons is more stable than two separate defects each with one captured electron. This behavior is linked to the strong covalent bonding that can form around the defect site within the otherwise ionic host material. aps.orgaps.org

The electronic structure of Y₂O₂S is characterized by an indirect band gap, with the top of the valence bands showing anisotropic character. researchgate.net The valence band is primarily composed of S 3p states and O 2p states, while the conduction band is mainly formed from Y 4d states. aps.org The presence of point defects introduces new electronic states within this fundamental band structure, thereby influencing the material's optical absorption, emission, and energy storage capabilities. aps.orgaps.orgresearchgate.net Understanding and controlling these defects are therefore critical for optimizing the performance of Y₂O₂S-based materials in various applications.

Theoretical and Computational Studies of Yttrium Oxysulfide

Electronic Structure Theory of Y₂O₂S

A variety of theoretical frameworks have been employed to model the electronic structure of Y₂O₂S, each with varying levels of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of materials. utrgv.edursc.org In the context of Y₂O₂S, DFT calculations have been applied to understand its structural, electronic, and dynamic properties. rsc.org Standard DFT calculations, often using the local-density approximation (LDA) or generalized gradient approximation (GGA), have confirmed that Y₂O₂S is an indirect bandgap semiconductor. utrgv.eduaps.org However, a common outcome of these standard DFT calculations is the underestimation of the experimental bandgap, which is reported to be between 4.6 and 4.8 eV. utrgv.edu For instance, some DFT calculations report a bandgap of around 3.0 eV. utrgv.edu

First-principles calculations based on DFT have been used to study the electronic structure, elastic constants, and dielectric function of Y₂O₂S. aip.org These studies have also been extended to investigate intrinsic point defects in Y₂O₂S. researchgate.net The Vienna Ab initio Simulation Package (VASP), a periodic DFT code, has been utilized for these calculations, employing projector augmented wave (PAW) pseudopotentials. nih.govresearchgate.netnih.gov

To address the underestimation of the bandgap by standard DFT, more advanced implementations such as DFT+U and hybrid functionals are employed. The DFT+U method incorporates the Hubbard U correction, which accounts for strong on-site Coulomb interactions of localized electrons. utrgv.edu This approach has been shown to yield a larger bandgap for Y₂O₂S, bringing it closer to experimental values. utrgv.edu However, it has been noted that the improvement in the bandgap value with DFT+U might be fortuitous, as it can alter the conduction band and incorrectly change the bandgap from indirect to direct. nih.gov The effectiveness of DFT+U for elements with d⁰ configuration like yttrium in Y₂O₂S can be sensitive to the projection methods used. utrgv.edu

Hybrid functionals, such as HSE06, which mix a portion of exact Hartree-Fock exchange with the DFT exchange-correlation functional, have also been used. utrgv.edunih.gov Calculations using the HSE06 functional on a 10-atom Y₂O₂S unit cell resulted in a bandgap of 3.94 eV at the Γ point, which is a significant improvement over standard DFT results. utrgv.edu

For a more accurate description of excited-state properties, many-body perturbation theory approaches like the GW approximation (GW₀) and the Bethe-Salpeter equation (BSE) are utilized. utrgv.eduresearchgate.netnih.gov The GW₀ approximation accurately calculates quasiparticle energies by considering electron-electron correlation effects. utrgv.edu In the case of Y₂O₂S, GW₀ calculations resulted in a bandgap of 5.30 eV at the Γ point, which overestimates the experimental value. utrgv.edu

The Bethe-Salpeter equation builds upon the GW₀ results by including the electron-hole interaction, which is crucial for describing excitonic effects. utrgv.eduunistra.fr The application of BSE to Y₂O₂S led to a calculated bandgap of 5.08 eV, showing improved agreement with experimental data compared to GW₀. utrgv.edu While superior in accuracy, these many-body methods are computationally more demanding than DFT, making them less practical for large supercells. utrgv.edu

The full-potential linear muffin-tin orbital (FPLMTO) method is another accurate first-principles approach used to calculate the electronic structure, elastic constants, and dielectric function of Y₂O₂S. aip.orgdntb.gov.uaresearchgate.netaip.org This method avoids the shape approximation of the potential, leading to high accuracy. aps.org Studies using the FPLMTO method have reported a calculated bandgap of 3.0 eV, consistent with other DFT calculations. aip.orgdntb.gov.uaaip.org This method has also been used to investigate the anisotropic character of bonding in Y₂O₂S. aip.org

First-principles pseudopotential calculations within the framework of DFT have been fundamental in studying the electronic structure of Y₂O₂S. aps.orgaps.org These calculations replace the core electrons and the strong ionic potential with a weaker pseudopotential, simplifying the calculation while maintaining accuracy for the valence electrons. These studies have established that Y₂O₂S is an indirect band-gap semiconductor and have been used to calculate its bulk modulus, which was found to be 142 GPa. aps.orgaps.org They also revealed the anisotropic nature of the top of the valence bands and the coexistence of substantial covalent bonds between yttrium and oxygen, and less covalent bonds between yttrium and sulfur. aps.org

Full-Potential Linear Muffin-Tin Orbital Method in Y2O2S Analysis

Band Structure and Density of States Calculations for Y₂O₂S

The calculated electronic band structure of Y₂O₂S consistently shows an indirect bandgap. utrgv.eduaps.orgresearchgate.net The valence band maximum (VBM) is typically located at the A point of the Brillouin zone, while the conduction band minimum (CBM) is at the K point. aps.org The top of the valence band is primarily composed of S-p and O-p orbitals with some contribution from Y-d orbitals. utrgv.edu The bottom of the conduction band is dominated by Y-d orbitals with minor contributions from O-p orbitals. utrgv.edu

The density of states (DOS) calculations provide further insight into the orbital contributions to the electronic structure. nih.govsemanticscholar.org Partial DOS (PDOS) analysis reveals different electron distributions for oxygen atoms in the [SO₄]²⁻ tetrahedra versus those in the [Y₂O₂]²⁺ layers in related oxysulfate compounds, highlighting the different bonding environments. nih.govsemanticscholar.org In Y₂O₂S, the analysis of DOS confirms the orbital parentage of the valence and conduction bands. utrgv.edu

| Method | Calculated Bandgap (eV) | Bandgap Type | Reference |

| DFT (LDA/GGA) | 2.61 - 3.01 | Indirect | utrgv.eduaps.orgaip.orgaps.org |

| DFT+U | Improves value over DFT | Can become direct | utrgv.edunih.gov |

| HSE06 Hybrid Functional | 3.94 | - | utrgv.edu |

| GW₀ Approximation | 5.30 | - | utrgv.edu |

| Bethe-Salpeter Equation (BSE) | 5.08 | - | utrgv.edu |

| Experimental | 4.6 - 4.8 | Indirect | utrgv.edu |

Valence Band Anisotropy and Hole Mobility in Y2O2S

Computational Modeling of Defects in Y₂O₂S

Computational modeling has been essential for identifying the nature and impact of intrinsic point defects in Y₂O₂S, which are known to significantly influence its optical and electronic properties.

First-principles total-energy calculations have been used to determine the energetics and electronic consequences of intrinsic point defects, including anion vacancies (oxygen and sulfur) and interstitials. aps.orgresearchgate.net The calculations indicate that the formation energies of anion-related defects are lower than those of yttrium-related defects, suggesting that anion vacancies and interstitials are more abundant under practical conditions. aps.orgresearchgate.net

The simulations show that these defects introduce new energy levels within the band gap:

Anion Vacancies (Vₒ and Vₛ) : Both oxygen and sulfur vacancies are found to induce relatively deep energy levels within the band gap. aps.orgresearchgate.net Positively charged anion vacancies, in particular, create empty defect levels just below the conduction band minimum (CBM). rsc.org These levels can act as effective electron trap centers, which is a key factor in the persistent luminescence observed in doped Y₂O₂S. rsc.org

Interstitial Anions (Oᵢ and Sᵢ) : The effects of interstitial oxygen and sulfur differ significantly. Interstitial oxygen (Oᵢ) tends to induce a relatively shallow acceptor level, meaning it can act as a shallow hole trap. aps.orgresearchgate.net In contrast, interstitial sulfur (Sᵢ) introduces deep levels into the band gap, similar to the anion vacancies. aps.orgresearchgate.net

| Defect Type | Induced Level Position | Role | Reference |

|---|---|---|---|

| Oxygen Vacancy (Vₒ) | Deep level in band gap | Electron trap | aps.orgresearchgate.net |

| Sulfur Vacancy (Vₛ) | Deep level in band gap | Electron trap | aps.orgresearchgate.net |

| Interstitial Oxygen (Oᵢ) | Shallow acceptor level | Shallow hole trap | aps.orgresearchgate.net |

| Interstitial Sulfur (Sᵢ) | Deep level in band gap | Deep trap | aps.orgresearchgate.net |

Computational studies have successfully predicted the formation of trap levels associated with defects, which are crucial for understanding phenomena like thermoluminescence and persistent phosphorescence. researchgate.netrsc.org The deep levels created by anion vacancies and sulfur interstitials act as traps for charge carriers, which can be released by thermal energy, leading to delayed luminescence. rsc.org The introduction of dopants like Ti and Mg can modulate the depth and concentration of these traps. ntu.edu.twresearchgate.net For example, Ti doping creates new trap levels, and co-doping with Mg can facilitate the entry of Ti⁴⁺ into the lattice, thereby enhancing the afterglow performance by modifying the trap structure. researchgate.net

A significant finding from these computational studies is the prediction of a "negative-U" character for both the oxygen vacancy (Vₒ) and the interstitial sulfur (Sᵢ). aps.orgresearchgate.net In a negative-U system, a defect with an intermediate charge state is thermodynamically unstable and will spontaneously transition into a more stable, lower or higher charge state. d-nb.infomit.edu For the oxygen vacancy, this means the singly positive charge state (Vₒ⁺) is unstable. d-nb.info This behavior is attributed to strong electron-lattice coupling and the covalent nature of the bonds that form in the defect's local environment. aps.orgresearchgate.net

Simulation of Anion Vacancy and Interstitial Effects on Y2O2S Electronic Structure

Computational Materials Science Methodologies Applied to Y₂O₂S

The theoretical understanding of Y₂O₂S has been largely built upon the application of various computational materials science methodologies. The primary tool for these investigations is Density Functional Theory (DFT) . wikipedia.orgresearchgate.net DFT allows for the calculation of the electronic structure and total energy of materials from first principles, i.e., without empirical parameters.

Within the framework of DFT, several approximations for the exchange-correlation functional have been employed to study Y₂O₂S:

Local-Density Approximation (LDA) : This was one of the first approximations used for Y₂O₂S, providing initial insights into its indirect band gap and valence band anisotropy. aps.orgaps.org

Generalized Gradient Approximation (GGA) : GGA functionals, such as PBE and PBEsol, often provide improved results for lattice constants and bulk moduli compared to LDA. researchgate.netrsif-paset.org

Hybrid Functionals (e.g., HSE06) : These functionals incorporate a portion of exact Hartree-Fock exchange, which generally leads to more accurate band gap predictions for semiconductors and insulators compared to LDA or GGA. utrgv.edu

DFT+U : This approach adds an on-site Coulomb repulsion term (U) to the DFT calculation, which is particularly important for materials with strongly correlated electrons, such as those containing rare-earth elements like europium. utrgv.eduresearchgate.net This method has been used to correctly position the f-electron states of dopants within the Y₂O₂S band structure. rsc.org

Beyond ground-state calculations, more advanced methods have been used to investigate excited-state properties, such as the GW approximation and the Bethe-Salpeter equation (BSE), to achieve more accurate optical property and band gap calculations. utrgv.edu

Multi-scale Simulation Techniques for Y₂O₂S Systems

Multi-scale simulation is a computational strategy that bridges the gap between different levels of physical detail, from the quantum mechanical behavior of electrons to the macroscopic properties of a material. nih.govfishersci.atereztech.com The goal is to create a comprehensive model that captures the essential physics at each relevant length and time scale, providing predictive power that is unattainable from any single-scale method alone. fishersci.atnih.gov For a complex material like yttrium oxysulfide, this approach is vital for connecting atomic-level structure to real-world performance.

The simulation hierarchy for materials typically involves several distinct scales:

Electronic Scale: At the most fundamental level, first-principles methods like Density Functional Theory (DFT) are used to solve the quantum mechanical equations governing electrons. These calculations reveal the electronic structure, including the band gap, density of states, and the nature of chemical bonds. nih.gov For Y₂O₂S, DFT has been extensively used to determine its fundamental properties. nih.govfishersci.fiwikipedia.orgwikipedia.org

Atomistic Scale: This level uses the laws of classical mechanics to simulate the dynamics and interactions of a large number of individual atoms. Methods like Molecular Dynamics (MD) can predict thermal properties and track structural evolution over time. The forces between atoms in these simulations can be derived from the more fundamental electronic scale calculations.

Continuum Scale: At the largest scale, the material is treated as a continuous medium, ignoring the discrete atomic structure. The Finite Element Method (FEM) is a common technique used to predict mechanical and thermal behavior, such as stress, strain, and heat transport, based on bulk material properties. nih.gov

In the context of Y₂O₂S, a multi-scale approach typically follows a hierarchical or sequential model, where information from a lower, more detailed scale is passed to a higher, more coarse-grained scale. fishersci.at First-principles DFT calculations form the foundation of this approach. Researchers have used DFT to establish key parameters for Y₂O₂S, such as its electronic band structure, the energies required to form various point defects (e.g., oxygen and sulfur vacancies), and its elastic constants. wikipedia.orgwikipedia.orgloradchemical.com For instance, it has been computationally determined that Y₂O₂S is an indirect band-gap semiconductor and that strong covalent bonds exist between yttrium and oxygen atoms. fishersci.fiwikipedia.org

These fundamental parameters are crucial inputs for higher-scale models. The calculated formation energies of defects can inform mesoscale models that predict how concentrations of these defects evolve during synthesis and how they affect the phosphor's luminescent efficiency and long-term stability. loradchemical.com Similarly, the elastic constants calculated via DFT can be fed into continuum-level FEM simulations to model the mechanical integrity of a device component incorporating Y₂O₂S phosphors.

| Property | Calculated Value | Method/Reference |

|---|---|---|

| Band Gap | ~2.7-3.0 eV | DFT fishersci.fiwikipedia.org |

| Band Gap | ~4.6 eV | First Principles (CASTEP) nih.gov |

| Band Gap | 6.77 eV | Experimental/DV-Xα fishersci.se |

| Band Gap Nature | Indirect | First-principles pseudopotential wikipedia.orgloradchemical.com |

| Bulk Modulus | 119.4 GPa | DFT fishersci.fi |

| Bulk Modulus | 142 GPa | First-principles pseudopotential wikipedia.org |

| Bulk Modulus | 125 GPa | Full-potential linear muffin-tin orbital method wikipedia.org |

While fully integrated, concurrent multi-scale simulations that dynamically couple different scales are still an emerging area for this specific material, the extensive body of research on first-principles calculations provides the necessary foundation for building such comprehensive models. fishersci.at

Integrated Computational Materials Engineering (ICME) Principles for Y₂O₂S

Integrated Computational Materials Engineering (ICME) is a methodology that aims to accelerate the development of new materials and optimize existing ones by systematically linking manufacturing processes, material structure, material properties, and final performance. nih.goveasychem.org This is achieved by integrating computational simulation tools at multiple scales within a holistic engineering framework. alfa-chemistry.com The application of ICME principles to Y₂O₂S provides a powerful paradigm for designing and optimizing this phosphor material for specific applications, such as in solid-state lighting and displays.

The core of the ICME approach is the "process-structure-property-performance" (PSPP) chain: nih.gov

Process: This refers to the manufacturing and synthesis methods used to create the material. For Y₂O₂S, this includes the specific techniques (e.g., flux method, solid-state reaction), temperatures, and atmospheric conditions used to produce the powder, as well as the methods for introducing dopant ions like Eu³⁺ or Er³⁺. nih.govnih.gov Computational thermodynamics tools can model the phase stability during synthesis to predict the ideal processing window.

Structure: This encompasses the material's characteristics at all length scales, from the atomic to the microstructural level. For Y₂O₂S, this includes the crystal structure, lattice parameters, the concentration and type of point defects (e.g., vacancies, interstitials), the location of dopant ions within the crystal lattice, and the powder's particle size and morphology. loradchemical.com Atomistic simulations, particularly DFT, are central to predicting these structural features. For example, calculations can determine the most energetically favorable site for a Eu³⁺ ion and predict the formation energies of charge-compensating defects. nih.gov

Property: These are the intrinsic physical and chemical characteristics of the material that arise from its structure. Key properties for Y₂O₂S phosphors include the electronic band structure, the positions of defect energy levels within the band gap, optical absorption and emission spectra, quantum efficiency, and thermal stability. nih.govnih.gov Quantum mechanical calculations are essential for predicting these properties directly from the computed atomic structure. For instance, simulations can calculate the emission spectrum resulting from specific electronic transitions in a doped Y₂O₂S crystal.

Performance: This is the ultimate behavior of the material in its intended application. For a Y₂O₂S:Eu³⁺ phosphor in a white LED, performance metrics would include the final device's luminous efficacy, color rendering index (CRI), and long-term reliability. nih.gov Continuum-level models can take the computationally-derived properties (like the emission spectrum and quantum efficiency) to predict the integrated performance of the LED package.

| ICME Stage | Focus for Y₂O₂S | Relevant Computational Tools |

|---|---|---|

| Process | Synthesis method (flux, solid-state), doping concentration, annealing conditions. | Thermodynamic databases (e.g., CALPHAD), process modeling software. |

| Structure | Crystal structure, point defects, dopant sites, grain size, morphology. | DFT (e.g., VASP), Molecular Dynamics (MD), Phase-Field Models. |

| Property | Band gap, defect energy levels, absorption/emission spectra, quantum yield. | DFT, Time-Dependent DFT (TD-DFT), Bethe-Salpeter Equation (BSE). nih.gov |

| Performance | Luminosity, color coordinates, efficiency, and stability in an LED device. | Ray-tracing software, device-level multiphysics simulations (FEM). |

By establishing quantitative links across the PSPP chain, the ICME framework allows for a "materials by design" approach. Instead of relying on extensive and costly experimental trial-and-error, researchers can use the integrated computational model to rapidly explore the effects of changing a processing variable on the final device performance, thereby accelerating innovation and reducing development costs. easychem.orgalfa-chemistry.com

Spectroscopic Characterization and Luminescence Phenomena in Yttrium Oxysulfide

Luminescence Mechanisms in Y₂O₂S and Doped Y₂O₂S Systems

The luminescence in Y₂O₂S is governed by intricate processes that depend on the dopants and the intrinsic properties of the host lattice. These mechanisms are crucial for the development of efficient phosphors for various applications.

Energy transfer (ET) between co-doped rare-earth ions is a key mechanism for tailoring the luminescent properties of Y₂O₂S phosphors. This process can enhance the emission intensity of an activator ion by sensitizing it with another ion that has a strong absorption at the excitation wavelength.

In Y₂O₂S co-doped with Dysprosium (Dy³⁺) and Europium (Eu³⁺), an efficient energy transfer from Dy³⁺ to Eu³⁺ occurs. Studies have demonstrated this to be a resonant-type energy transfer. The mechanism is believed to proceed via a dipole-quadrupole interaction. The efficiency of this transfer is dependent on the concentration of the Eu³⁺ ions. As the concentration of Eu³⁺ increases, the luminescence intensity of Dy³⁺ decreases, while that of Eu³⁺ is enhanced, indicating a strong energy transfer from the former to the latter. The critical distance for this energy transfer has been calculated to be in the range of 7.9 to 9.8 Å, depending on the specific concentrations of the dopants.

Another well-studied system involves the co-doping of Ytterbium (Yb³⁺) and Erbium (Er³⁺). In this case, energy transfer from Yb³⁺ to Er³⁺ is a dominant process for upconversion luminescence, where lower-energy photons are converted to higher-energy ones. The Yb³⁺ ions act as sensitizers, absorbing near-infrared (NIR) radiation (around 980 nm) and transferring the energy to the Er³⁺ ions, which then emit in the visible spectrum.

The table below summarizes key findings related to energy transfer in co-doped Y₂O₂S systems.

Table 1: Energy Transfer Parameters in Co-Doped Y₂O₂S

| Donor Ion | Acceptor Ion | Energy Transfer Mechanism | Critical Distance (Å) |

|---|---|---|---|

| Dy³⁺ | Eu³⁺ | Resonant (Dipole-Quadrupole) | 7.9 - 9.8 |

| Yb³⁺ | Er³⁺ | Upconversion | - |

Persistent luminescence, or afterglow, is the phenomenon where a material continues to emit light long after the excitation source is removed. In Y₂O₂S, this property is typically achieved by co-doping with specific ions that create electron or hole traps within the host lattice.

A prominent example is the Y₂O₂S:Eu³⁺, Ti⁴⁺, Mg²⁺ system, known for its long-lasting red persistent luminescence. The mechanism in this material is complex and involves the creation of trap levels by the co-dopants. It is suggested that the process is governed by hole trapping. First-principles calculations indicate that Ti⁴⁺ introduces 3d levels within the band gap of Y₂O₂S, about 1.4 eV below the conduction band minimum. Furthermore, positively charged anion vacancies can create empty defect levels just below the conduction band, serving as electron trap centers. vcu.edu When Eu³⁺ is co-doped with Ti⁴⁺, the energy from the excited Ti⁴⁺ ions is transferred to the Eu³⁺ ions. vcu.edu

Quantum cutting, or downconversion, is a process where one high-energy photon is converted into two or more lower-energy photons, potentially leading to a quantum efficiency greater than 100%. While extensively studied in other hosts, research on quantum cutting in Y₂O₂S is less common but has shown promising results.

Studies on Y₂O₂S co-doped with Terbium (Tb³⁺) and Erbium (Er³⁺) have demonstrated strong downconversion from the Tb³⁺ ions. stfc.ac.uk The presence of Er³⁺ can influence the downconversion properties of Tb³⁺ by acting as centers for energy transfer. stfc.ac.uk The ultimate goal of such research is to achieve the emission of more than one visible photon for each absorbed ultraviolet photon. acs.org

In the broader family of oxysulfides, such as La₂O₂S, near-infrared quantum cutting has been achieved with Er³⁺/Yb³⁺ co-doping, reaching an external quantum yield higher than 100%. uio.no While not directly demonstrated in Y₂O₂S in the reviewed literature, the chemical similarity of the hosts suggests the potential for similar phenomena. The process in Pr³⁺-doped materials, for instance, can involve a two-step energy transfer to Yb³⁺, leading to a possible downconversion effect.

The luminescence of Y₂O₂S is not solely dependent on rare-earth dopants but can also arise from intrinsic defects within the crystal lattice. In undoped Y₂O₂S, broad luminescence bands are observed, which are attributed to defect levels. At low temperatures (around 80 K), two main broad emission bands are typically seen, one in the blue region (peaking around 355 nm) and another in the yellow-green region (peaking around 440 nm).

These emissions are believed to originate from defect centers such as oxygen vacancies, sulfur vacancies, and interstitial atoms. Theoretical calculations have shown that oxygen and sulfur vacancies, as well as interstitial sulfur, can introduce deep energy levels within the band gap of Y₂O₂S. These defect levels can act as radiative recombination centers, giving rise to the observed broad luminescence. The intensity of these defect-related emissions is often quenched at room temperature.

When Y₂O₂S is doped with rare-earth ions, these defect-related emissions can still be present and may interact with the dopant ions. For example, energy can be transferred from the host lattice defects to the dopant ions, or the defects can act as trapping centers that influence the luminescence dynamics of the dopants.

Quantum Cutting Phenomena in Y2O2S Hosts

Advanced Spectroscopic Techniques Applied to Y₂O₂S

To understand the complex luminescence phenomena in Y₂O₂S, a variety of advanced spectroscopic techniques are employed. These methods provide detailed information about the electronic structure, energy levels, and dynamic processes occurring within the material.

Photoluminescence (PL) spectroscopy is a fundamental technique for characterizing the luminescent properties of Y₂O₂S phosphors. It involves exciting the material with light of a specific wavelength and measuring the emitted light spectrum.

For Y₂O₂S doped with Eu³⁺, a well-known red phosphor, excitation in the near-UV region (around 320 nm) leads to a series of sharp emission lines in the red part of the spectrum. stfc.ac.uk These emissions correspond to the intra-configurational 4f-4f transitions of the Eu³⁺ ion. The most intense emissions are typically observed around 618 nm and 627 nm, which are assigned to the ⁵D₀ → ⁷F₂ transition. Another significant emission line is found at approximately 595 nm, corresponding to the ⁵D₀ → ⁷F₁ transition. stfc.ac.uk

In the case of Pr³⁺-doped Y₂O₂S, both green and red emissions are observed. The green emissions are attributed to the ³P₀ → ³H₄ and ³P₀ → ³H₅ transitions, while the red emissions arise from the ³P₀ → ³H₆ and ³P₀ → ³F₂ transitions. acs.org For Tb³⁺-doped Y₂O₂S, the emission is predominantly green. acs.org

The following table provides a summary of the photoluminescence properties for some common rare-earth dopants in Y₂O₂S.

Table 2: Photoluminescence Properties of Doped Y₂O₂S

| Dopant Ion | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Corresponding Transition |

|---|---|---|---|

| Eu³⁺ | ~320 | 595 | ⁵D₀ → ⁷F₁ |

| 618, 627 | ⁵D₀ → ⁷F₂ | ||

| Pr³⁺ | 257 | Green | ³P₀ → ³H₄, ³P₀ → ³H₅ |

| Red | ³P₀ → ³H₆, ³P₀ → ³F₂ | ||

| Tb³⁺ | 257 | Green | - |

Chemical Compounds Mentioned

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identification Numbers (CID).

Cathodoluminescence (CL) Spectroscopy for Y2O2S Characterization

Cathodoluminescence (CL) spectroscopy is a powerful technique for characterizing the luminescent properties of yttrium oxysulfide (Y2O2S). This method involves exciting the material with a focused beam of electrons and analyzing the emitted light. The resulting CL spectra provide valuable information about the electronic structure and defect centers within the Y2O2S host lattice, as well as the energy transfer processes when doped with activator ions.

In europium-doped Y2O2S (Y2O2S:Eu³⁺), a widely used red phosphor, CL spectra typically show intense emission lines corresponding to the transitions of the Eu³⁺ ion. The most prominent emissions are observed at approximately 618 nm and 627 nm, which are attributed to the ⁵D₀ → ⁷F₂ electric dipole transition of Eu³⁺. saip.org.zasaip.org.za Another emission line at around 595 nm corresponds to the ⁵D₀ → ⁷F₁ magnetic dipole transition. saip.org.za The high efficiency of Y2O2S:Eu³⁺ under electron beam excitation makes it a crucial material for applications like cathode ray tube (CRT) displays. saip.org.za Studies on Y2O2S:Eu³⁺ thin films have demonstrated that their CL properties can be comparable to those of well-established phosphors like europium-activated yttrium oxide, with improved color characteristics. researchgate.net

The concentration of the dopant ion significantly influences the CL emission. For instance, as the concentration of Eu³⁺ in Y2O2S increases, the color of the emitted light can shift from orange to red. saip.org.za Furthermore, co-doping with other elements can alter the CL properties. For example, in terbium-doped yttrium oxysulfide (Y2O2S:Tb³⁺), the relative intensities of the blue and green emission bands are dependent on the Tb³⁺ concentration due to cross-relaxation processes. arxiv.org

The following table summarizes characteristic cathodoluminescence peaks observed in doped Y2O2S:

| Dopant | Emission Peak (nm) | Transition | Reference |

| Eu³⁺ | 595 | ⁵D₀ → ⁷F₁ | saip.org.za |

| Eu³⁺ | 618 | ⁵D₀ → ⁷F₂ | saip.org.zasaip.org.za |

| Eu³⁺ | 627 | ⁵D₀ → ⁷F₂ | saip.org.za |

| Tb³⁺ | 545 (Green) | ⁵D₄ → ⁷F₅ | scispace.com |

X-ray Near Edge Structure (XANES) Spectroscopy of Y2O2S

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a technique sensitive to the local atomic geometry and electronic structure of a specific element within a material. It probes the transitions of core electrons to unoccupied states, providing information on the oxidation state, coordination environment, and hybridization of orbitals. libretexts.orgsemineral.es

For Y2O2S, XANES spectra at the yttrium and sulfur edges can reveal details about the bonding environment. In studies of erbium-doped Y2O2S (Y2O2S:Er³⁺), XANES calculations at the Er M₅-edge have been used to support the observation of f-f intraband transitions, indicated by a pre-edge broad shoulder in proximity to the Er 4f band.

A key aspect of XANES analysis is the interpretation of pre-edge features. These weak transitions, occurring at energies just below the main absorption edge, are often associated with forbidden electronic transitions that become partially allowed due to orbital mixing. arxiv.orglibretexts.org For instance, in transition metal compounds, pre-edge peaks at the K-edge can be attributed to 1s to 3d transitions, which are sensitive to the local symmetry and coordination of the absorbing atom. arxiv.org The intensity and energy position of these features can thus provide a fingerprint of the local structure around the dopant or host atom.

In the context of doped Y2O2S, XANES can be used to determine the valence state of the dopant ions. For example, in terbium-doped gadolinium oxysulfide (a related compound), XANES at the Tb-LIII edge can distinguish between Tb³⁺ and Tb⁴⁺ states by the position and features of the absorption edge. ijitee.org Similarly, for Ti-doped Y2O2S, XANES can probe the local environment and oxidation state of the titanium ions.

Time-Resolved Luminescence Spectroscopy of Y2O2S

Time-resolved luminescence spectroscopy is a crucial technique for understanding the dynamic processes of luminescence in Y2O2S, such as the lifetimes of excited states and energy transfer mechanisms. This method involves exciting the sample with a short pulse of light and then measuring the decay of the luminescence intensity over time.

The decay kinetics of doped Y2O2S phosphors are often complex and can be fitted with exponential decay functions. For instance, the decay curve of Y2O2S co-doped with Eu³⁺ and Dy³⁺ can be described by a double exponential function, indicating the presence of multiple decay pathways. stfc.ac.uk The average lifetime can be calculated from the fitting parameters. stfc.ac.uk

In Y2O2S doped with rare-earth ions (RE³⁺), the luminescence decay times are characteristic of the specific dopant and its local environment. For example, under 257 nm excitation, the radiative decay times in the Y2O2S host lattice for Pr³⁺, Tb³⁺, and Eu³⁺ have been measured to be 6.7 µs, 2.7 ms, and 0.86 ms, respectively. The significantly shorter lifetime for Pr³⁺ is attributed to the spin-allowed nature of its 4f → 4f electronic transition.

The concentration of the dopant can also affect the decay dynamics. In Er³⁺-doped Y2O2S, the decay time of the green and red emitting levels has been observed to vary with the erbium concentration. ijert.org Furthermore, co-doping can significantly alter the fluorescent dynamics. The decay lifetime for Dy³⁺ in Y2O2S has been found to decrease with an increasing concentration of Eu³⁺ co-dopant, indicating efficient energy transfer from Dy³⁺ to Eu³⁺. stfc.ac.uk

The following table presents some reported luminescence decay times for various dopants in Y2O2S:

| Dopant System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Decay Time | Reference |

| Y₂O₂S:Pr³⁺ | 257 | - | 6.7 µs | |

| Y₂O₂S:Tb³⁺ | 257 | - | 2.7 ms | |

| Y₂O₂S:Eu³⁺ | 257 | - | 0.86 ms | |

| Y₂O₂S:1%Er³⁺ | 258 | 1550 | 2.56 ms | ijert.org |

| Y₂O₂S:7%Er³⁺ | 258 | 1550 | 1.23 ms | ijert.org |

| Y₂O₂S:10%Er³⁺ | 258 | 1550 | 837 µs | ijert.org |

| Y₂O₂S:Eu³⁺/Dy³⁺ | - | - | 5.8 - 11.8 µs | stfc.ac.uk |

Thermoluminescence (TL) Studies on Y2O2S Trap Centers

Thermoluminescence (TL) is a powerful technique for investigating the nature of electron and hole trap centers within the crystal lattice of Y2O2S. The process involves irradiating the material at a low temperature to populate the traps, followed by controlled heating. As the temperature increases, trapped charge carriers are released, and their subsequent recombination with luminescence centers results in the emission of light, which is recorded as a glow curve—a plot of luminescence intensity versus temperature.

The shape and peak positions of the TL glow curve provide information about the trap depths and the kinetics of the trapping and detrapping processes. nih.gov In Y2O2S phosphors, doping and co-doping introduce defects that act as trap centers, playing a crucial role in phenomena like long-lasting phosphorescence. For example, in Y2O2S:Eu³⁺,Mg²⁺,Ti⁴⁺, the doped Mg²⁺ and Ti⁴⁺ ions can replace Y³⁺, creating electron and hole traps. acs.org The thermoluminescence curve of this material shows a peak around 80 °C, which is associated with its afterglow properties. acs.org

The trap depth (E) can be estimated from the temperature of the glow peak maximum (Tₘ) using various methods. A common approach for first-order kinetics is the equation: E = k * Tₘ² / (s * β), where k is the Boltzmann constant, s is the frequency factor, and β is the heating rate. researchgate.net The frequency factor can be estimated from Raman spectroscopy data. researchgate.net

Studies on Y2O2S co-doped with Eu³⁺ and Ti⁴⁺ have revealed TL glow curves with bands at approximately 110 °C and 200 °C. researchgate.net Deconvolution of these curves has identified three distinct traps with depths ranging from 0.6 to 1.0 eV. researchgate.net In some systems, different dopants can create traps of varying depths. For instance, in Y₂O₂S co-doped with lanthanides, different co-dopants lead to different TL glow peak maxima, indicating varied trap depths.

The following table presents examples of trap depths calculated from TL studies of doped Y2O2S:

| Dopant System | Glow Peak Temperature (°C) | Calculated Trap Depth (eV) | Reference |

| Y₂O₂S:Eu³⁺, Ti⁴⁺ | ~110 | 0.6 - 1.0 | researchgate.net |

| Y₂O₂S:Eu³⁺, Ti⁴⁺ | ~200 | 0.6 - 1.0 | researchgate.net |

| Y₂O₂S:Eu³⁺, Zr⁴⁺ | ~100 | - | researchgate.net |

| Y₂O₂S:Eu³⁺, Zr⁴⁺ | ~180 | - | researchgate.net |

Microscopic Raman Spectroscopy of Y2O2S Lattice Vibrations

Microscopic Raman spectroscopy is a non-destructive technique used to study the vibrational modes of a material's crystal lattice. It provides insights into the material's chemical structure, phase, and crystallinity. rsc.orgresearchgate.net When monochromatic light interacts with the material, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the vibrational energy levels of the molecules or crystal lattice. rsc.org

Yttrium oxysulfide has a hexagonal crystal structure belonging to the P-3m1 space group. utrgv.edu Theoretical and experimental studies have identified several Raman-active modes for Y2O2S. The Raman spectrum of Y2O2S typically shows four prominent Raman-active modes in the range of 140 to 480 cm⁻¹. rsc.org These modes are associated with the vibrations of the atoms within the crystal lattice.

The positions of the Raman peaks can be influenced by factors such as doping and crystal size. In a study of Y2O2S single crystals, the Raman spectrum was found to be in good agreement with that of powdered samples, confirming that the spectra relate to the bulk properties of the material. rsc.org The observed Raman modes can be assigned to specific vibrational symmetries, such as A₁g and Eg modes in the D₃d crystal point group. researchgate.net

The following table summarizes the experimentally observed and theoretically calculated Raman-active modes for Y2O2S:

| Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Mode Assignment | Reference |

| 142 | 140 | E_g | rsc.org |

| 190 | 185 | A_1g | rsc.org |

| 402 | 390 | E_g | rsc.org |

| 478 | 480 | A_1g | rsc.org |

These vibrational modes are sensitive to the local structure, and changes in the Raman spectra upon doping can indicate the incorporation of dopant ions into the host lattice and any resulting lattice distortions.

Absorption Spectroscopy and f-f Transitions in Y2O2S:RE³⁺

Absorption spectroscopy is a fundamental technique used to study the electronic transitions in materials. In the context of rare-earth (RE³⁺) doped yttrium oxysulfide, it provides detailed information about the energy levels of the dopant ions and the host lattice. The absorption spectra of Y2O2S:RE³⁺ are typically characterized by a strong host absorption edge in the ultraviolet region and a series of sharp, less intense peaks in the UV, visible, and near-infrared regions.

The strong absorption at shorter wavelengths corresponds to the band-to-band transitions of the Y2O2S host, which has a band gap of approximately 4.6-4.8 eV. rsc.org Additionally, broad charge transfer bands (CTB) can be observed, which arise from the transfer of an electron from the O²⁻ or S²⁻ ligands to the RE³⁺ ion. For instance, in Y2O2S:Eu³⁺, charge transfer bands from O²⁻→Eu³⁺ and S²⁻→Eu³⁺ are observed. researchgate.net

The sharp absorption lines at longer wavelengths are characteristic of the intra-configurational f-f transitions of the RE³⁺ ions. These transitions are formally forbidden by the Laporte selection rule but become partially allowed due to the mixing of opposite-parity wavefunctions by the crystal field. The positions of these absorption peaks are specific to each rare-earth element and correspond to the energy differences between the ground state and various excited 4f levels.

For example, in Dy³⁺-doped Y2O2S, the absorption spectrum shows several bands corresponding to transitions from the ⁶H₁₅/₂ ground state to various excited states of the 4f⁹ electronic configuration. ijitee.org A prominent absorption peak at 351 nm is attributed to the ⁶H₁₅/₂ → ⁶P₇/₂ transition. ijitee.org Similarly, in Tb³⁺-doped Y2O2S, excitation peaks at 352 nm and 380 nm are due to the ⁷F₆ → ⁵L₉ and ⁷F₆ → ⁵G₆ transitions, respectively. annualreviews.org

The following table lists some of the characteristic f-f absorption transitions observed in rare-earth doped Y2O2S:

| Dopant | Ground State | Excited State | Absorption Peak (nm) | Reference |

| Dy³⁺ | ⁶H₁₅/₂ | ⁶P₇/₂ | 351 | ijitee.org |

| Dy³⁺ | ⁶H₁₅/₂ | ⁴I₁₅/₂ | 367 | ijitee.org |

| Dy³⁺ | ⁶H₁₅/₂ | ⁴F₉/₂ | 388 | ijitee.org |

| Eu³⁺ | ⁷F₀ | ⁵L₆ | 396 | annualreviews.org |

| Eu³⁺ | ⁷F₀ | ⁵D₂ | 468 | annualreviews.org |

| Tb³⁺ | ⁷F₆ | ⁵L₉ | 352 | annualreviews.org |

| Tb³⁺ | ⁷F₆ | ⁵G₆ | 380 | annualreviews.org |

Influence of Doping and Co-Doping on Y2O2S Luminescence

The luminescence properties of yttrium oxysulfide are profoundly influenced by the introduction of dopant and co-dopant ions. These impurity ions, typically rare-earth or transition metals, can act as luminescence centers, sensitizers, or create trap levels within the host lattice, thereby modifying the emission color, intensity, and decay characteristics.

Doping with rare-earth ions such as Eu³⁺, Tb³⁺, Dy³⁺, and Er³⁺ is a common strategy to achieve efficient luminescence in the visible and near-infrared regions. The choice of dopant determines the emission wavelength. For example, Eu³⁺ doping leads to a characteristic red emission, while Tb³⁺ results in green emission. The concentration of the dopant is a critical parameter that affects the luminescence intensity. Typically, the intensity increases with dopant concentration up to an optimal level, beyond which concentration quenching occurs due to non-radiative energy transfer between neighboring dopant ions.

Co-doping, the introduction of two or more different types of impurity ions, is a versatile approach to further tailor the luminescent properties. Co-doping can be used for several purposes:

Sensitization: A co-dopant can act as a sensitizer (B1316253), absorbing excitation energy and efficiently transferring it to the activator (emitter) ion. A well-known example is the co-doping of Yb³⁺ with Er³⁺ or Tm³⁺ for upconversion luminescence. Yb³⁺ has a large absorption cross-section in the near-infrared (~980 nm) and can transfer the absorbed energy to Er³⁺ or Tm³⁺, leading to visible or near-infrared upconverted emission.

Creation of Trap Centers: Co-dopants can introduce defects that serve as electron or hole traps, which is essential for long-lasting phosphorescence (afterglow). In the Y₂O₂S:Eu³⁺,Mg²⁺,Ti⁴⁺ system, Mg²⁺ and Ti⁴⁺ ions create trap levels that store the excitation energy, which is then slowly released to produce a prolonged red afterglow from Eu³⁺. acs.org

Enhancement of Luminescence Intensity: In some cases, co-doping can enhance the emission intensity of the primary activator. The presence of ions like Li⁺ has been shown to improve the upconversion luminescence of Y₂O₂S:Yb³⁺,Er³⁺, possibly by inducing local lattice distortions that favor radiative transitions.

The following table provides examples of the effects of doping and co-doping on the luminescence of Y₂O₂S:

| Dopant/Co-dopant System | Effect on Luminescence | Reference |

| Y₂O₂S:Eu³⁺ | Red emission | ijitee.org |

| Y₂O₂S:Dy³⁺ | Blue and yellow emission | ijitee.org |

| Y₂O₂S:Yb³⁺, Er³⁺ | Green and red upconversion emission | |

| Y₂O₂S:Yb³⁺, Tm³⁺ | Blue and red upconversion emission | |

| Y₂O₂S:Eu³⁺, Mg²⁺, Ti⁴⁺ | Long-lasting red phosphorescence | acs.org |

| Y₂O₂S:Eu³⁺, Dy³⁺ | Tunable emission towards white light | ijitee.org |

| Y₂O₂S:Sm³⁺, Lu³⁺ | Improved luminescence and decay time |

Rare Earth Ion Activation of the Y₂O₂S Host Lattice (e.g., Eu³⁺, Er³⁺, Tb³⁺)

The introduction of trivalent rare-earth (RE³⁺) ions into the Y₂O₂S lattice is a common method for producing highly efficient phosphors. These activator ions substitute for Y³⁺ ions in the crystal lattice, which has a hexagonal structure. rsc.orgnycu.edu.tw This substitution does not significantly alter the host structure, as confirmed by X-ray diffraction studies. rsc.orgresearchgate.net The luminescence arises from the electronic transitions within the 4f orbitals of the RE³⁺ ions.

Europium (Eu³⁺): Y₂O₂S:Eu³⁺ is a well-known and commercially significant red phosphor. nycu.edu.tw Its luminescence is characterized by sharp emission lines primarily in the red region of the spectrum. The excitation spectra show broad charge transfer (CT) bands corresponding to O²⁻→Eu³⁺ and S²⁻→Eu³⁺ transitions. tandfonline.comresearchgate.net The most intense red emission is attributed to the ⁵D₀→⁷F₂ transition of the Eu³⁺ ion, typically observed around 626-627 nm. researchgate.netcapes.gov.br Other transitions from the ⁵D levels to the ⁷F levels (⁵D₁,₂→⁷Fⱼ) are also present. capes.gov.brresearchgate.net The relative intensity of these peaks can be influenced by the Eu³⁺ concentration. capes.gov.br

Erbium (Er³⁺): Y₂O₂S activated with Erbium (Er³⁺), often co-doped with Ytterbium (Yb³⁺) as a sensitizer, is known for its upconversion (UC) luminescence. researchgate.netvcu.edu Upconversion is a process where lower-energy photons (typically in the near-infrared) are converted into higher-energy visible light. When excited with a 980 nm laser, Y₂O₂S:Yb,Er phosphors can exhibit both green and red emissions. vcu.edu The green emission corresponds to the ²H₁₁/₂/⁴S₃/₂ → ⁴I₁₅/₂ transitions, while the red emission is from the ⁴F₉/₂ → ⁴I₁₅/₂ transition. researchgate.net The ratio of green to red emission can be tuned by altering the doping concentrations and synthesis methods. semanticscholar.orgvcu.edu

Terbium (Tb³⁺): Terbium (Tb³⁺) activation of Y₂O₂S results in a phosphor that emits predominantly green light. stfc.ac.uk The luminescence is due to transitions from the ⁵D₃ and ⁵D₄ excited states to the ⁷Fⱼ ground state manifolds. The most intense green emission is the ⁵D₄→⁷F₅ transition, which occurs at approximately 545 nm. researchgate.net The emission color can be tuned from blue to green by varying the Tb³⁺ concentration. researchgate.netrsc.orgnih.gov At low concentrations, blue emission from the ⁵D₃→⁷Fⱼ transitions is more prominent, but this is often quenched at higher concentrations due to cross-relaxation processes between adjacent Tb³⁺ ions, which enhances the green emission from the ⁵D₄ level. researchgate.netresearchgate.netrsc.orgrsc.org

| Activator Ion | Typical Emission Color | Key Emission Transitions | Excitation Mechanism | Reference |

|---|---|---|---|---|

| Eu³⁺ | Red | ⁵D₀ → ⁷F₂ (~626 nm) | Charge Transfer (O²⁻→Eu³⁺, S²⁻→Eu³⁺) | tandfonline.comresearchgate.netcapes.gov.br |

| Er³⁺ (+Yb³⁺) | Green/Red | ²H₁₁/₂/⁴S₃/₂ → ⁴I₁₅/₂ (Green), ⁴F₉/₂ → ⁴I₁₅/₂ (Red) | Upconversion (via 980 nm excitation) | researchgate.netvcu.edu |